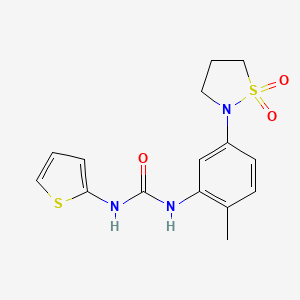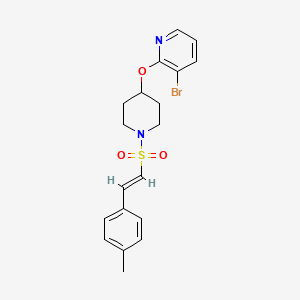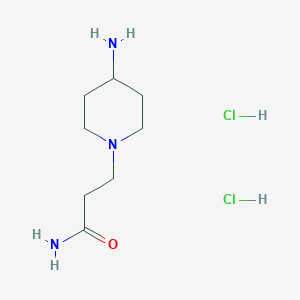![molecular formula C7H14ClN B2877407 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2413901-19-4](/img/structure/B2877407.png)
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its intricate molecular architecture, which makes it suitable for various applications, ranging from drug development to catalysis. Its molecular formula is C7H13N·HCl, and it is often used in scientific research due to its diverse reactivity and potential for advancing scientific breakthroughs.
Mécanisme D'action
Target of Action
The primary targets of 2-Bicyclo[21It’s known that bicyclo[211]hexanes are increasingly important in the development of bio-active compounds . They are under intense investigation as building blocks for pharmaceutical drug design .
Mode of Action
The exact mode of action of 2-Bicyclo[21The compound is part of the bicyclo[211]hexane family, which is known to interact with its targets via photochemistry . The use of photochemistry allows access to new building blocks via [2 + 2] cycloaddition .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bicyclo[21The bicyclo[211]hexane family is known to provide unified access to structures with distinct substitution patterns . These structures represent ortho-, meta-, and polysubstituted benzene bioisosteres .
Result of Action
The molecular and cellular effects of 2-Bicyclo[21The bicyclo[211]hexane family is known to enable the investigation of chemical space inaccessible to aromatic motifs .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bicyclo[21The bicyclo[211]hexane family is known to be synthesized via a photocatalytic cycloaddition reaction , suggesting that light exposure could potentially influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns . The reaction conditions often include the use of photochemistry to achieve [2 + 2] cycloaddition, which is an efficient and modular approach to creating new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and reaction conditions ensures the efficient production of this compound in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new drugs.
Industry: The compound is used in catalysis and other industrial processes due to its diverse reactivity.
Comparaison Avec Des Composés Similaires
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution patterns and the ability to explore new chemical space, making it a valuable tool for scientific research and industrial applications .
Propriétés
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-7-3-5-1-6(7)2-5;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFIZIGJMMPNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2877339.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)

![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)

